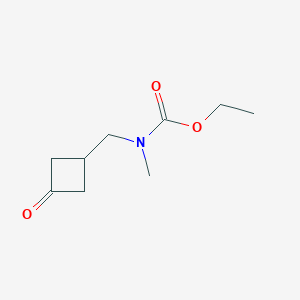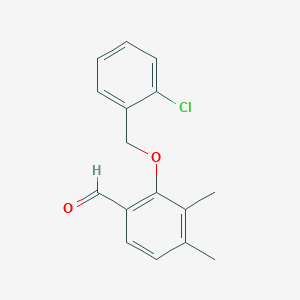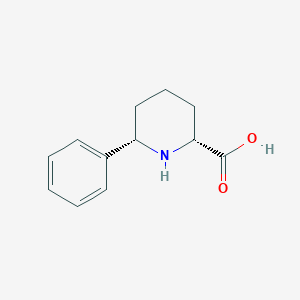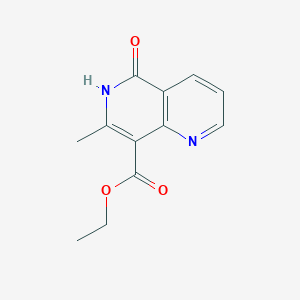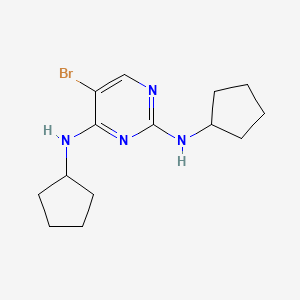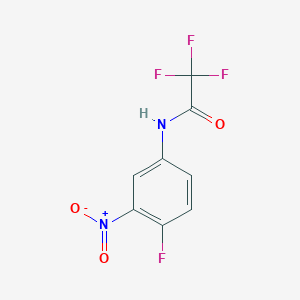
(3-t-Butoxy-4-fluorophenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-tert-butoxy-4-fluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the tert-butoxy and fluorophenyl groups enhances its reactivity and selectivity in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-tert-butoxy-4-fluorophenyl)zinc bromide typically involves the reaction of 3-tert-butoxy-4-fluorophenyl bromide with zinc powder in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until the formation of the organozinc compound is complete.
Industrial Production Methods: On an industrial scale, the production of (3-tert-butoxy-4-fluorophenyl)zinc bromide follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (3-tert-butoxy-4-fluorophenyl)zinc bromide primarily undergoes cross-coupling reactions, such as Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in substitution reactions, where the zinc bromide moiety is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in reactions with (3-tert-butoxy-4-fluorophenyl)zinc bromide include palladium or nickel catalysts, which facilitate the cross-coupling process. The reactions are typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Major Products Formed: The major products formed from reactions involving (3-tert-butoxy-4-fluorophenyl)zinc bromide are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science. These products benefit from the unique properties imparted by the tert-butoxy and fluorophenyl groups.
Applications De Recherche Scientifique
(3-tert-butoxy-4-fluorophenyl)zinc bromide is extensively used in scientific research for the synthesis of novel organic compounds. In chemistry, it is employed in the development of new synthetic methodologies and the construction of complex molecular architectures. In biology and medicine, it is used to create bioactive molecules and potential drug candidates. Industrial applications include the production of advanced materials with specific properties, such as polymers and electronic components.
Mécanisme D'action
The mechanism by which (3-tert-butoxy-4-fluorophenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, depending on the reaction conditions and the nature of the electrophile. The molecular targets and pathways involved are primarily dictated by the specific reaction being performed, with the organozinc compound acting as a nucleophile in most cases.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- (3-tert-butoxy-4-chlorophenyl)zinc bromide
- (3-tert-butoxy-4-bromophenyl)zinc bromide
- (3-tert-butoxy-4-iodophenyl)zinc bromide
Uniqueness: Compared to similar compounds, (3-tert-butoxy-4-fluorophenyl)zinc bromide offers unique reactivity due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the electronic properties of the compound, enhancing its reactivity and selectivity in certain reactions. This makes it a valuable reagent in the synthesis of fluorinated organic molecules, which are important in pharmaceuticals and agrochemicals.
Propriétés
Formule moléculaire |
C10H12BrFOZn |
|---|---|
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-fluoro-2-[(2-methylpropan-2-yl)oxy]benzene-4-ide |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c1-10(2,3)12-9-7-5-4-6-8(9)11;;/h4,6-7H,1-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
MMQQINWDVOPMMN-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)OC1=C(C=C[C-]=C1)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Methyl-3-[(2-methylpentanoyl)amino]benzoic acid](/img/structure/B14888660.png)
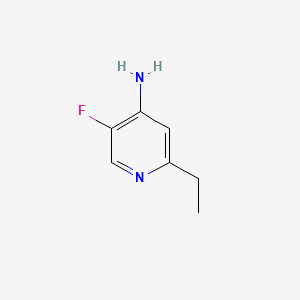
![[3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14888669.png)
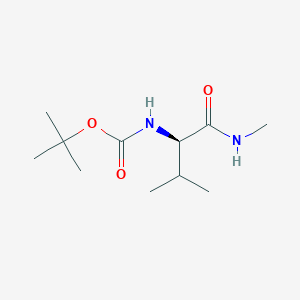
![5-Cyclopropyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B14888676.png)
